3-(1,3-Benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
3-(1,3-Benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The α-position is substituted with a 1,3-benzodioxole moiety, while the β-position features a phenyl group bearing electron-withdrawing substituents: a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. The compound’s molecular formula is C₁₇H₁₀F₃NO₅, with a molecular weight of 365.27 g/mol (calculated from ).
Chalcones of this class are frequently studied for their crystallographic properties (e.g., hydrogen bonding networks, packing efficiencies) and applications in medicinal chemistry, such as enzyme inhibition (). The presence of -NO₂ and -CF₃ groups enhances electrophilicity at the β-carbon, making the compound a candidate for nucleophilic addition reactions or as a Michael acceptor in biochemical interactions ().
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO5/c18-17(19,20)11-3-4-12(13(8-11)21(23)24)14(22)5-1-10-2-6-15-16(7-10)26-9-25-15/h1-8H,9H2/b5-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINANDHGMPAUKT-ORCRQEGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-Benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its chemical structure and CAS number 256525-76-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting various research findings, case studies, and data tables that elucidate its potential therapeutic applications.
Molecular Formula: CHFNO
Molecular Weight: 365.26 g/mol
CAS Number: 256525-76-5
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of benzodioxol derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The findings indicated that certain derivatives showed IC values ranging from 26 µM to 65 µM against human tumor cells, suggesting potent anticancer activity while maintaining low toxicity towards normal cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the nitro group and trifluoromethyl moiety may enhance its interaction with biological targets such as enzymes involved in cancer progression and metastasis. Notably, compounds with similar structures have been reported to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival .
Antidiabetic Activity
In addition to anticancer properties, some benzodioxol derivatives have shown promising antidiabetic effects. For example, a related compound demonstrated significant inhibition of α-amylase with an IC value of 0.68 µM in vitro. In vivo studies revealed that treatment with this compound reduced blood glucose levels in diabetic mice models . This suggests potential applications in managing diabetes through enzyme inhibition.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of a benzodioxol derivative against multiple cancer cell lines including Mia PaCa-2 and PANC-1. The results indicated that the compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like etoposide . This highlights the potential of benzodioxol derivatives as novel anticancer agents.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of benzodioxol derivatives on α-amylase activity. The study reported that certain compounds displayed significantly lower IC values compared to traditional inhibitors, indicating enhanced potency and specificity for therapeutic use in diabetes management .
Table 1: Biological Activity Profiles of Related Compounds
| Compound Name | IC (µM) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Anticancer |
| Benzodioxol Derivative A | 26 | TrxR | Anticancer |
| Benzodioxol Derivative B | 0.68 | α-Amylase | Antidiabetic |
| Etoposide | 20 | Topoisomerase II | Anticancer |
Table 2: Summary of In Vivo Studies
Comparison with Similar Compounds
Structural and Substituent Variations
Chalcone derivatives sharing the 1,3-benzodioxol-5-yl moiety but differing in β-aryl substituents provide insights into structure-property relationships. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro and trifluoromethyl groups in the target compound enhance electrophilicity compared to analogs with electron-donating groups (e.g., -OH, -N(CH₃)₂). This difference impacts reactivity in Michael additions and interactions with biological targets like monoamine oxidases ().
- Crystal Packing: Derivatives with halogen substituents (e.g., Br in ) exhibit distinct packing motifs. For example, the bromo analog crystallizes in a monoclinic system (P2₁/c) with intermolecular C-H···O interactions, whereas the nitro-trifluoromethyl derivative may adopt different hydrogen-bonding patterns due to stronger dipolar interactions .
Physicochemical Properties
- Melting Points : The trifluoromethyl-nitro derivative’s melting point is expected to exceed 150°C (extrapolated from , where a related CF₃-containing chalcone melts at 141–145°C). This is higher than analogs with smaller substituents (e.g., -H or -OCH₃), reflecting increased molecular rigidity and intermolecular forces .
- Solubility: The nitro and CF₃ groups reduce solubility in polar solvents (e.g., ethanol) compared to hydroxylated analogs (), which may form stronger hydrogen bonds with solvents.
Supramolecular and Crystallographic Features
- Hydrogen Bonding: The nitro group in the target compound may participate in C-H···O interactions, similar to the bromo analog (). In contrast, methoxy or amino substituents () form N-H···O or O-H···O networks, influencing crystal density and stability.
- Packing Efficiency : The trifluoromethyl group’s bulkiness may reduce packing efficiency compared to smaller substituents (e.g., -Cl in ), as observed in related structures where CF₃ groups introduce steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
